molecular formula C16H17NO5S3 B2686361 (E)-2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 90812-42-3

(E)-2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Cat. No.: B2686361
CAS No.: 90812-42-3
M. Wt: 399.49
InChI Key: FYTQPPXGEPQUDL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Key structural features include:

  • Thioxo group: A sulfur atom replaces the oxygen at position 2, enhancing electron delocalization and metabolic stability.

This compound is structurally optimized for interactions with biological targets, such as enzymes or receptors, due to its planar benzylidene group and polar carboxylic acid terminus.

Properties

IUPAC Name

2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S3/c1-22-12-7-9(3-4-11(12)18)8-13-14(19)17(16(23)25-13)10(15(20)21)5-6-24-2/h3-4,7-8,10,18H,5-6H2,1-2H3,(H,20,21)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQPPXGEPQUDL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CCSC)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(CCSC)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a derivative of thiazolidine, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a thiazolidine ring, a methoxy group, and a methylthio group, which may contribute to its lipophilicity and biological activity. The presence of these functional groups is crucial for its interaction with biological systems.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives typically range from 7.8 µg/mL to 500 µg/mL , depending on their structural modifications ( ).

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMIC (µg/mL)Target Bacteria
Compound A15.6Staphylococcus aureus
Compound B62.5Escherichia coli
Compound C125Pseudomonas aeruginosa
Compound D500Salmonella typhimurium

The observed antimicrobial activity is often linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways ( ).

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has demonstrated anti-inflammatory effects in various studies. For example, derivatives containing similar moieties have been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro ( ). This effect is particularly relevant in the context of inflammatory diseases where cytokine overproduction plays a critical role.

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundCytokine Inhibition (%)Study Reference
Compound E40%Paprocka et al. (2023)
Compound F55%Sapijanskaitė-Banevič et al. (2023)

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor, particularly in pathways involved in bacterial growth and inflammation.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation : By inhibiting signaling pathways that lead to cytokine production, the compound can effectively reduce inflammation.

Case Studies

A notable study investigated the effects of related thiazolidine derivatives on human cell lines. The results indicated that these compounds not only inhibited bacterial growth but also modulated inflammatory responses in immune cells ( ).

Another case study focused on the synthesis and evaluation of similar compounds for their potential as antibiotic adjuvants. This research highlighted the ability of these derivatives to enhance the efficacy of conventional antibiotics against resistant strains ( ).

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to (E)-2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid have shown effectiveness against a variety of Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, outperforming traditional antibiotics like ampicillin and streptomycin in several cases .
  • The most sensitive bacteria identified were Enterobacter cloacae and Staphylococcus aureus, while Escherichia coli showed more resistance .

Antifungal Activity

In addition to antibacterial effects, this compound has been tested for antifungal activity. Studies indicate that it possesses good to excellent antifungal properties with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains.

  • The compound demonstrated significant activity against Trichoderma viride, while showing less efficacy against Aspergillus fumigatus .

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. For example, certain compounds within this class have shown cytotoxic effects on cancer cell lines, particularly against cervical adenocarcinoma cells (M-HeLa).

  • One study reported that specific derivatives exhibited cytotoxicity significantly higher than the reference drug Sorafenib, with a selectivity index indicating a favorable therapeutic window .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various thiazolidine derivatives against eight bacterial strains using a microdilution method:

CompoundMIC (mg/mL)Bacteria
Compound A0.004Enterobacter cloacae
Compound B0.008Staphylococcus aureus
Compound C0.015Salmonella typhimurium

Results indicated that all tested compounds exhibited superior activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on M-HeLa cells demonstrated that certain thiazolidine derivatives had IC50 values significantly lower than Sorafenib:

CompoundIC50 (µM)Selectivity Index
Compound X5.010
Sorafenib10.05

These findings suggest that the thiazolidine derivatives could be promising candidates for further development as anticancer agents .

Chemical Reactions Analysis

Key Reaction Conditions:

MethodCatalystSolventTimeYield (%)
ConventionalSodium acetateAcetic acid2 h82
UltrasoundSodium acetateAcetic acid25 min95

Ultrasound irradiation significantly reduces reaction time and improves yield due to enhanced mass transfer .

Alkylation of the Thioxo Group

The thioxo group (-SH) at position 2 of the thiazolidinone undergoes alkylation with iodomethane to introduce the methylthio (-SCH₃) moiety. This step is critical for forming (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(methylthio)thiazol-4(5H)-one, a precursor to the target compound .

Optimized Alkylation Parameters:

ParameterConventional MethodUltrasound Method
BaseTriethylamineTriethylamine
SolventWaterWater
Time1 h3 min
Yield85%95%

The reaction proceeds via nucleophilic substitution, with ultrasound irradiation accelerating the process .

Formation of the Butanoic Acid Side Chain

The methylthio-substituted thiazolidinone intermediate reacts with 4-(methylthio)butanoic acid derivatives under basic conditions. Potassium carbonate in water facilitates nucleophilic displacement of the methylthio group by the amino group of the butanoic acid derivative .

Comparative Analysis of Coupling Reactions:

ConditionUltrasound (1–4 min)Conventional (10–30 min)
SolventWaterWater
BaseK₂CO₃K₂CO₃
Yield98%75%

Ultrasound irradiation again demonstrates superior efficiency, achieving near-quantitative yields in minutes .

Stereochemical and Functional Group Reactivity

The (E)-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the 4-hydroxy and carbonyl groups. The thiazolidinone ring’s 4-oxo and 2-thioxo groups participate in tautomerism, influencing reactivity toward electrophiles .

Key Reactivity Observations:

  • Thioxo Group : Prone to alkylation and oxidation.

  • Butanoic Acid Chain : The methylthio (-SCH₃) moiety enhances lipophilicity, impacting bioavailability .

  • Benzylidene Substituent : The 4-hydroxy-3-methoxy group directs electrophilic substitution reactions to the ortho position .

Environmental and Mechanistic Advantages

The use of water as a solvent and potassium carbonate as a base aligns with green chemistry principles. Ultrasound irradiation reduces energy consumption and waste generation compared to conventional thermal methods .

Potential Metabolic Pathways

Based on structural analogs (e.g., HMDB0037115, HMDB0001553), the compound may undergo:

  • Oxidation : Conversion of the methylthio group to sulfoxide or sulfone derivatives .

  • Decarboxylation : Loss of CO₂ from the butanoic acid chain under acidic conditions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (E/Z Configuration) Benzylidene Substituent Side Chain Molecular Formula Molecular Weight (g/mol) Key References
Target Compound (E) 4-hydroxy-3-methoxy 4-(methylthio)butanoic C₁₆H₁₅NO₅S₃ 389.49
4-[(5E)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 2-chloro Butanoic acid C₁₄H₁₂ClNO₃S₂ 341.82
2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-methoxy Butanoic acid C₁₅H₁₅NO₄S₂ 337.40
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-benzyloxy-3-methoxy Acetic acid C₂₀H₁₇NO₅S₂ 423.48

Key Observations :

  • Methoxy vs. hydroxy groups : The target compound’s 4-hydroxy-3-methoxy substituent balances hydrophilicity and lipophilicity, whereas 4-methoxy derivatives (e.g., ) are more lipophilic, affecting membrane permeability.
  • Side-chain modifications: The 4-(methylthio)butanoic acid chain in the target compound introduces a sulfur atom, which may improve metabolic stability compared to acetic acid derivatives (e.g., ).

Insights :

  • High-yield syntheses (e.g., 73% in ) often employ electron-rich aldehydes with bulky substituents, which stabilize intermediates.
  • The target compound’s synthesis likely follows analogous protocols, but yields and melting points are unreported in the provided evidence.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid?

The compound can be synthesized via condensation of 4-oxo-2-thioxothiazolidine derivatives with appropriate aldehydes. For example, a general protocol involves refluxing 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid with 4-hydroxy-3-methoxybenzaldehyde in acetic acid containing sodium acetate (3:1 molar ratio) for 1–3 hours. The product is precipitated, washed with acetic acid and water, and recrystallized from methanol or DMF . Optimizing reaction time and solvent polarity (e.g., DMF vs. ethanol) can improve yields from ~24% to 73% .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include the thioxothiazolidinone ring protons (δ 3.5–4.5 ppm for S-CH₂ groups), the benzylidene aromatic protons (δ 6.8–7.5 ppm), and the methoxy group (δ ~3.8 ppm). The absence of aldehyde protons confirms successful condensation .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching of the 4-oxo group) and ~1250 cm⁻¹ (C=S stretching) validate the core structure .
  • X-ray crystallography : Used to resolve the (E)-configuration of the benzylidene moiety and intermolecular interactions (e.g., hydrogen bonding with methanol in the crystal lattice) .

Q. What are the primary challenges in characterizing the compound’s purity, and how can they be addressed?

Impurities often arise from incomplete condensation or oxidation byproducts. Techniques include:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify residual aldehydes or thiazolidinone intermediates.
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S content (e.g., target: C 57.82%, H 4.12%, N 3.37%) .
  • Melting point consistency : Sharp melting points (e.g., 277–280°C) indicate purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values with structurally similar derivatives (e.g., varying substituents on the benzylidene or thioxothiazolidinone moieties) .
  • Mechanistic studies : Assess apoptosis induction (Annexin V/PI staining) and ROS generation. Molecular docking can predict interactions with targets like PPAR-γ or tubulin .
  • Pharmacophore modeling : Identify critical functional groups (e.g., 4-oxo-thiazolidinone, methoxybenzylidene) for activity .

Q. What contradictions exist in reported biological data for this compound class, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 10–50 µM across studies) may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Solutions include:

  • Standardized protocols : Use identical cell lines, media, and exposure times.
  • Stability testing : Monitor compound degradation in DMSO or culture media via LC-MS .
  • Meta-analysis : Compare datasets from multiple studies to identify outliers or trends .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP ~3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .
  • Molecular dynamics simulations : Simulate binding to serum albumin or metabolic enzymes (e.g., CYP3A4) to predict bioavailability .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gap) to correlate with redox activity or ROS generation .

Q. How can crystallographic data inform the design of analogs with improved bioactivity?

X-ray structures (e.g., methanol monosolvate form ) reveal:

  • Intermolecular interactions : Hydrogen bonds between the 4-hydroxy group and methanol stabilize the crystal lattice.
  • Planarity of the benzylidene-thiazolidinone system : Essential for π-π stacking with biological targets. Modifications (e.g., halogenation of the benzylidene ring) can enhance binding affinity without disrupting planarity .

Methodological Best Practices

Q. What experimental controls are critical in assessing the compound’s enzymatic inhibition?

  • Positive controls : Use known inhibitors (e.g., rosiglitazone for PPAR-γ) to validate assay conditions.
  • Solvent controls : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity.
  • Blank reactions : Exclude autofluorescence or background absorbance in fluorometric/colorimetric assays .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-optimize force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better model ligand flexibility.
  • Validate binding poses : Use mutagenesis or SPR to confirm predicted target interactions .
  • Re-evaluate compound purity : Impurities may falsely modulate activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.